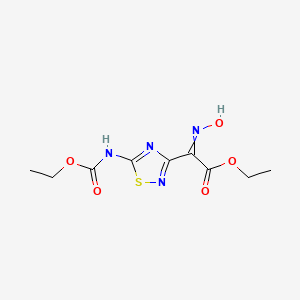

![molecular formula C7H12ClNO2 B1417870 Hidrocloruro de metil exo-3-azabiciclo[3.1.0]hexano-6-carboxilato CAS No. 1024038-72-9](/img/structure/B1417870.png)

Hidrocloruro de metil exo-3-azabiciclo[3.1.0]hexano-6-carboxilato

Descripción general

Descripción

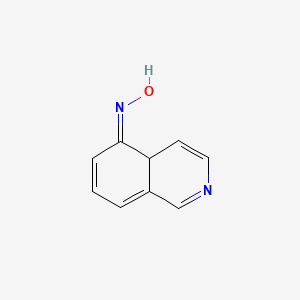

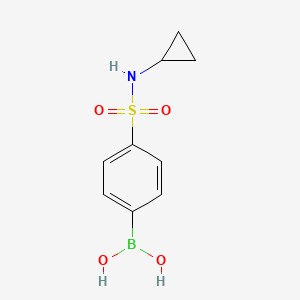

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de medicamentos antivirales

Este compuesto es un intermedio crucial en la síntesis de medicamentos antivirales como boceprevir, que se utiliza para tratar la hepatitis C. También es clave en la producción de pf-07321332, un medicamento oral para el tratamiento de COVID-19 .

Investigación en catálisis

El compuesto se ha utilizado en estudios que exploran la ciclopropanación intramolecular catalizada por Ru (II). Esta investigación es significativa para desarrollar métodos más eficientes de síntesis de andamiajes heterocíclicos que se encuentran en muchos productos farmacéuticos .

Intermediarios farmacéuticos

Debido a su estructura única, sirve como un importante intermedio farmacéutico. Se utiliza en la síntesis a gran escala de varios medicamentos, mostrando su versatilidad en la química medicinal .

Estudios estructurales

Los investigadores han utilizado este compuesto para obtener información estructural sobre el diseño de fármacos, particularmente en el estudio de Nirmatrelvir (PF-07321332) y su complejación con la proteasa SARS-CoV-2 .

Desarrollo de metodología sintética

El compuesto está involucrado en el desarrollo de nuevas metodologías sintéticas, como las condiciones telescópicas para la síntesis de azabiciclohexanos, que son valiosas para aplicaciones farmacéuticas .

Investigación anticancerígena

Se ha incorporado a la síntesis de nuevos compuestos con posibles propiedades anticancerígenas, como los híbridos de imidazol-triazol-glucósido, que se están explorando como candidatos contra el cáncer de mama .

Producción de andamiajes heterocíclicos

El compuesto se utiliza en la producción de andamiajes heterocíclicos, que son estructuras centrales en numerosos productos farmacéuticos y productos naturales activos .

Síntesis de materiales avanzados

Sus propiedades estructurales lo hacen adecuado para la síntesis de materiales avanzados que podrían tener aplicaciones en varios campos, incluida la nanotecnología y la ciencia de los materiales .

Mecanismo De Acción

Target of Action

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .

Mode of Action

The compound’s mode of action is primarily through its interaction with the viral protease, an enzyme that is essential for the life cycle of the hepatitis C virus and SARS-CoV-2 . By inhibiting this enzyme, the compound prevents the virus from replicating, thereby reducing the viral load in the body .

Biochemical Pathways

The compound affects the biochemical pathways related to viral replication. By inhibiting the viral protease, it disrupts the life cycle of the virus, preventing it from producing new copies of itself . This results in a decrease in the viral load and helps the immune system to clear the infection.

Result of Action

The result of the compound’s action is a reduction in the viral load in the body. By inhibiting the viral protease, the compound prevents the virus from replicating. This helps to control the infection and allows the immune system to clear the virus from the body .

Análisis Bioquímico

Biochemical Properties

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including proteases and esterases. The interaction with proteases, for instance, involves the binding of the compound to the active site of the enzyme, inhibiting its activity. This inhibition can be beneficial in therapeutic contexts where the downregulation of protease activity is desired, such as in the treatment of certain viral infections .

Cellular Effects

The effects of Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles. These changes can result in varied cellular responses, including apoptosis, proliferation, or differentiation, depending on the cell type and context .

Molecular Mechanism

At the molecular level, Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent substrate access and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse outcomes .

Metabolic Pathways

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target enzymes or proteins, thereby modulating its biochemical and cellular effects .

Propiedades

IUPAC Name |

methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINRNZAMIJPDPU-FTEHNKOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2C1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212063-26-7 | |

| Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

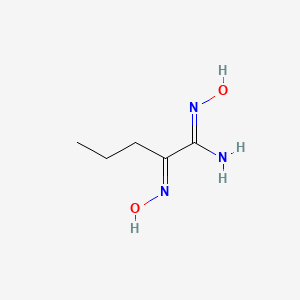

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)

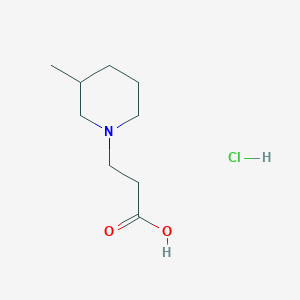

![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)

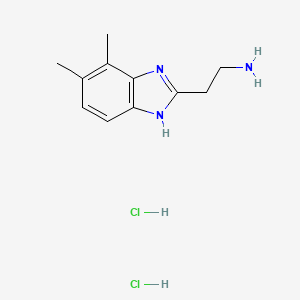

![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)

![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)

![8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417806.png)